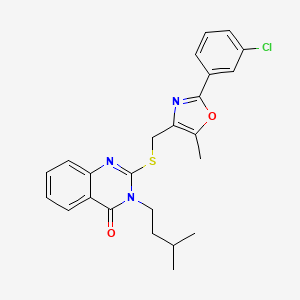

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Description

2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a 3-chlorophenyl-oxazole moiety linked via a methylthio bridge and an isopentyl side chain. Its molecular formula is C₂₄H₂₄ClN₃O₂S (molecular weight: 466.0 g/mol), distinguishing it from simpler analogs through its branched alkyl chain and halogenated aromatic system .

Properties

IUPAC Name |

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClN3O2S/c1-15(2)11-12-28-23(29)19-9-4-5-10-20(19)27-24(28)31-14-21-16(3)30-22(26-21)17-7-6-8-18(25)13-17/h4-10,13,15H,11-12,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHUPJPGDHCTGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed exploration of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of 497.0 g/mol. Its structure includes key functional groups such as oxazole, thioether, and quinazolinone, which are known to contribute to various pharmacological activities.

Anticancer Activity

Research indicates that compounds containing the quinazolinone core often exhibit anticancer properties. The presence of the oxazole and thioether functionalities in this compound may enhance its interaction with biological targets involved in cancer proliferation pathways. Specifically, similar quinazolinone derivatives have been shown to inhibit tumor growth by targeting the phosphoinositide 3-kinase/AKT signaling pathway, which is crucial for cell survival and proliferation .

Antibacterial and Antifungal Properties

The compound's structural features suggest potential antibacterial and antifungal activities. Compounds with similar moieties have demonstrated effectiveness against various bacterial strains, possibly through mechanisms that disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Anti-inflammatory Effects

Quinazolinone derivatives are also noted for their anti-inflammatory properties. The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, thereby offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the interactions between the oxazole and quinazolinone moieties with specific biological targets may lead to alterations in cellular signaling pathways. This could involve:

- Inhibition of key enzymes involved in cell cycle regulation.

- Modulation of receptor activity related to inflammation and immune response.

- Disruption of DNA synthesis in rapidly dividing cells.

Study 1: Anticancer Efficacy

A study investigated the anticancer efficacy of quinazolinone derivatives similar to this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values suggesting potent activity at micromolar concentrations .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of this compound were tested against Gram-positive and Gram-negative bacterial strains. Results showed effective inhibition zones, confirming its potential as an antibacterial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Methylquinazolin-4(3H)-one | Simple methyl substitution on quinazolinone | Anticancer, antibacterial |

| 5-Methyloxazol-4-one | Contains oxazole ring | Antimicrobial |

| 3-Chloroquinazolin-4(3H)-one | Chlorine substitution on quinazolinone | Antitumor activity |

The unique combination of functionalities in This compound distinguishes it from other compounds by potentially enhancing solubility and bioavailability while broadening its spectrum of biological activity.

Comparison with Similar Compounds

Structural Analogues in the Quinazolinone Family

The closest structural analog identified is 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one (CAS 1114654-46-4), which substitutes the isopentyl group with an ethyl chain. Key differences include:

| Property | Target Compound (Isopentyl) | Ethyl Analog |

|---|---|---|

| Molecular Formula | C₂₄H₂₄ClN₃O₂S | C₂₁H₁₈ClN₃O₂S |

| Molecular Weight (g/mol) | 466.0 | 411.9 |

| Substituent at N-3 | Isopentyl (-CH₂CH(CH₂)₂) | Ethyl (-CH₂CH₃) |

| Potential Lipophilicity | Higher (branched alkyl) | Moderate |

The isopentyl group likely enhances membrane permeability compared to the ethyl analog, a critical factor in drug design .

Pyrimidinone and Triazole Derivatives

describes pyrimidin-4(3H)-one derivatives with cyclohexylmethyl and aryl-thioether substituents, such as I-19 to I-24. These compounds share features like sulfur bridges and aromatic systems but differ in core heterocycles (pyrimidinone vs. quinazolinone). For example:

| Compound ID | Core Structure | Substituents (R-groups) | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| I-23 | Pyrimidin-4(3H)-one | 4-Chloro-5-phenyl-1H-pyrazol-3-yl | 233–234 | 86 |

| Target | Quinazolin-4(3H)-one | 3-Chlorophenyl-oxazole, isopentyl | Not reported | — |

Bioactivity of Related Compounds

highlights antifungal and antibiotic activities in triazole derivatives with methoxyphenyl and dichlorophenyl substituents.

Similarity-Based Comparisons

lists compounds with similarity scores of 0.59–0.61 to the target structure, including:

- 2-(((2-(4-ethylphenyl)-5-methyloxazol-4-yl)methyl)thio)-N-phenethylacetamide (CAS 848133-75-5): Retains the oxazole-thioether motif but replaces quinazolinone with an acetamide group.

- 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide (CAS 886047-22-9): Shares chloro and methyl substituents but lacks the sulfur bridge.

These analogs highlight the uniqueness of the quinazolinone-thioether framework in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.